![molecular formula C15H14N4O2 B2961069 2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide CAS No. 1396684-59-5](/img/structure/B2961069.png)
2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide
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Description
2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide, also known as CUDC-101, is a small molecule inhibitor that has shown promising results in cancer research. It was developed by Curis, Inc. and is currently in clinical trials for various types of cancer.
Scientific Research Applications
Antiallergic Agents
A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized in search of novel antiallergic compounds. The synthesis involved indolization under Fischer conditions and amidification by condensation of corresponding acids. One compound in this series demonstrated significant potency as an antiallergic agent, being 406-fold more potent than astemizole in an ovalbumin-induced histamine release assay, suggesting potential application in treating allergies (Menciu et al., 1999).
Antimicrobial Agents
Synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms. This research highlights the antimicrobial potential of indole derivatives, which could lead to new treatments for infections (Debnath & Ganguly, 2015).
Anti-inflammatory and Antipyretic Activities
Indomethacin, an indole derivative, has been extensively studied for its anti-inflammatory and antipyretic properties. It inhibits the formation of cotton pellet granuloma in rats and is effective in reducing edema induced by carrageenin. Its potency surpasses that of phenylbutazone and hydrocortisone, showcasing the therapeutic potential of indole-based compounds in managing inflammation and fever (Winter, Risley, & Nuss, 1963).
Antitumor Activities
Indole derivatives have been recognized for their antitumor activities. A study on 5-acetamido-1-(methoxybenzyl) isatin revealed its ability to inhibit tumor cell proliferation, migration, and angiogenesis. The compound induced apoptosis and cell cycle arrest in leukemia cell lines, highlighting its potential as a candidate for antitumor therapies (Zhang et al., 2019).
Enzyme Inhibitory Activities
New 3,4,5-trisubstituted-1,2,4-triazole analogues demonstrated significant enzyme inhibitory activities against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings suggest the potential of indole derivatives in developing treatments for conditions associated with these enzymes, such as glaucoma, Alzheimer's disease, and myasthenia gravis (Virk et al., 2018).
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-21-15-17-8-11(9-18-15)19-14(20)6-10-7-16-13-5-3-2-4-12(10)13/h2-5,7-9,16H,6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSRWOUBDLBRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide |
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